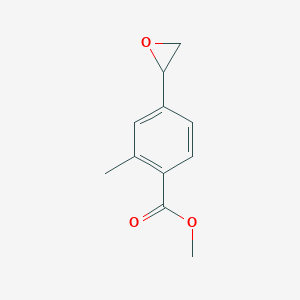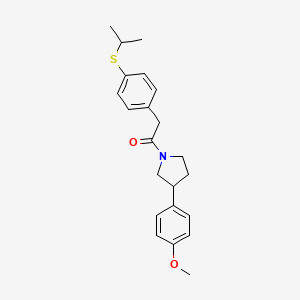
2-methyl-6-(4-((6-methylpyridazin-3-yl)oxy)piperidine-1-carbonyl)pyridazin-3(2H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-methyl-6-(4-((6-methylpyridazin-3-yl)oxy)piperidine-1-carbonyl)pyridazin-3(2H)-one is a complex compound, widely studied for its unique structure and varied applications in chemistry, biology, medicine, and industry.
Méthodes De Préparation
The synthetic routes for creating this compound involve multiple steps, typically starting with the formation of 6-methylpyridazin-3-yl ether intermediates. These are reacted with piperidine-1-carbonyl chloride under controlled conditions to form the piperidine-1-carbonyl linkage. Subsequent steps involve the methylation of the pyridazinone ring. Industrial production methods often utilize scalable processes with optimized reaction conditions to maximize yield and purity.
Analyse Des Réactions Chimiques
This compound undergoes several types of chemical reactions, such as:
Oxidation
It can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction
Using appropriate reducing agents can yield reduced forms of the compound.
Substitution
The compound can participate in substitution reactions where its functional groups are replaced by others, using various reagents. Common reagents for these reactions include acids, bases, oxidizing agents, and reducing agents. The major products vary depending on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
This compound finds use across various scientific domains:
Chemistry
As a building block for synthesizing more complex molecules.
Biology
Studying its interactions with biological molecules can reveal insights into cellular processes.
Medicine
Potential therapeutic applications due to its unique molecular structure.
Industry
Used in the development of novel materials and chemical processes.
Mécanisme D'action
The exact mechanism by which 2-methyl-6-(4-((6-methylpyridazin-3-yl)oxy)piperidine-1-carbonyl)pyridazin-3(2H)-one exerts its effects is still under investigation. Generally, it interacts with specific molecular targets, such as enzymes or receptors, altering their function. This interaction may involve binding to active sites or modulating pathways critical for cellular function.
Comparaison Avec Des Composés Similaires
Compared to similar compounds, this one stands out for its unique combination of pyridazinone and piperidine-1-carbonyl groups. Similar compounds include:
2-methylpyridazin-3(2H)-one derivatives
4-piperidinyl-carbonyl-pyridazinone variants Its uniqueness lies in the specific substitution pattern and the presence of the pyridazin-3-yl ether linkage.
Propriétés
IUPAC Name |
2-methyl-6-[4-(6-methylpyridazin-3-yl)oxypiperidine-1-carbonyl]pyridazin-3-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N5O3/c1-11-3-5-14(18-17-11)24-12-7-9-21(10-8-12)16(23)13-4-6-15(22)20(2)19-13/h3-6,12H,7-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHFZMYHGFWMJMJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(C=C1)OC2CCN(CC2)C(=O)C3=NN(C(=O)C=C3)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-tert-butyl-6-[(1-{1H-pyrrolo[2,3-b]pyridine-3-carbonyl}piperidin-4-yl)methoxy]pyridazine](/img/structure/B2546328.png)
![N-(2H-1,3-benzodioxol-5-yl)-2-({5-[2-(thiophen-2-yl)acetamido]-1,3,4-thiadiazol-2-yl}sulfanyl)acetamide](/img/structure/B2546329.png)



![2-(2,5-DIOXOPYRROLIDIN-1-YL)-N-(4-{5H,6H,7H-PYRROLO[1,2-A]IMIDAZOL-3-YL}PHENYL)ACETAMIDE](/img/structure/B2546335.png)
![3-(4-{1,6-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperazin-1-yl)-6-phenylpyridazine](/img/structure/B2546337.png)
![2-{[2-(2-methyl-1H-indol-3-yl)-2-oxoethyl]sulfanyl}-5-(5-methylfuran-2-yl)-3-(prop-2-en-1-yl)-3H,4H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B2546338.png)

![4-benzoyl-N-[(2E)-6-methoxy-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide](/img/structure/B2546341.png)


![(4E)-4-({3-[3-(2,5-dimethyl-1H-pyrrol-1-yl)thiophen-2-yl]-1H-pyrazol-5-yl}imino)-6-fluoro-4H-chromene-3-carbaldehyde](/img/structure/B2546345.png)
